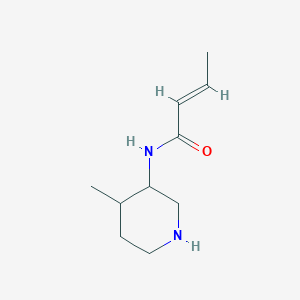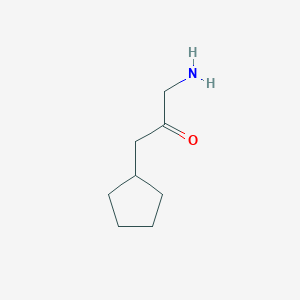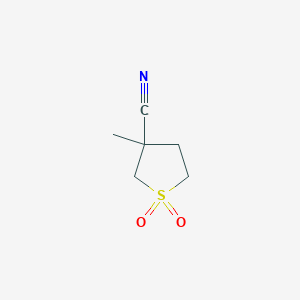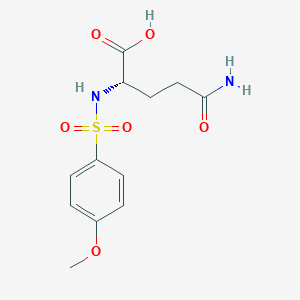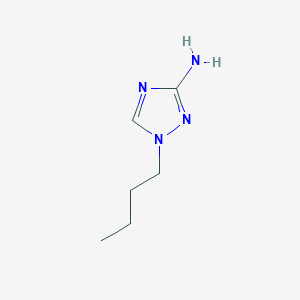
1-Butyl-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-1H-1,2,4-triazol-3-amine is a chemical compound that consists of a triazole ring system with an amino group attached to the third carbon atom and a butyl group attached to the first nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 1H-1,2,4-triazole with butylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-Butyl-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, cell signaling, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: Similar structure but lacks the butyl group.
1-tert-butyl-1H-1,2,4-triazol-3-amine: Contains a tert-butyl group instead of a butyl group.
Uniqueness
1-Butyl-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-butyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-2-3-4-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
InChI Key |
XDTKUMSWIZEMBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid](/img/structure/B15254690.png)
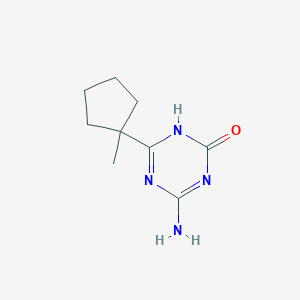

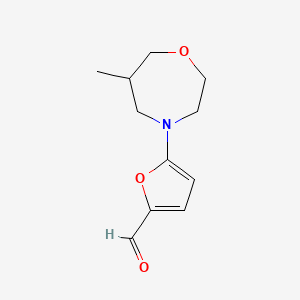
![6-amino-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B15254724.png)
